REACTION_CXSMILES
|
[C:1]([C:3]1[S:7][C:6]([C:8]([NH:10][C:11]([CH3:16])([CH3:15])[C:12]([OH:14])=[O:13])=O)=[CH:5][CH:4]=1)#[CH:2]>C(OC(=O)C)(=O)C>[C:1]([C:3]1[S:7][C:6]([C:8]2[O:13][C:12](=[O:14])[C:11]([CH3:16])([CH3:15])[N:10]=2)=[CH:5][CH:4]=1)#[CH:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C(S1)C(=O)NC(C(=O)O)(C)C
|
Name
|
petroleum ether ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(#C)C1=CC=C(S1)C=1OC(C(N1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |